molecular formula C20H43IS B1660828 Dimethyl(octadecyl)sulfanium iodide CAS No. 84040-81-3

Dimethyl(octadecyl)sulfanium iodide

Cat. No. B1660828
CAS RN: 84040-81-3
M. Wt: 442.5
InChI Key: AZFBXGUXCLXDSF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(octadecyl)sulfanium iodide, also known as DODSI, is an ionic liquid that has gained significant attention in the scientific community due to its unique properties. It is a stable, non-volatile, and non-flammable liquid that can be easily synthesized. DODSI has been widely used in various scientific fields, including catalysis, electrochemistry, and material science.

Scientific Research Applications

Unique Reactivity and Structures

  • Reactivity and Structural Studies : A study explored the unique reactivity of a nickel complex with a compound structurally similar to Dimethyl(octadecyl)sulfanium iodide, focusing on its ability to produce sulfur oxygenates. Key findings included the formation of monomethylated and dimethylated complexes, providing insights into the oxygenation reaction and intermediates involved in the process (Kaasjager et al., 2002).

Applications in Film Structures

  • Semiamphiphilic Ionic Salts and Film Properties : Research on semiamphiphilic tetracyanoquinodimethane (TCNQ) ionic salts, including derivatives of Dimethyl(octadecyl)sulfanium iodide, revealed their use in creating Langmuir–Blodgett films. These films showed potential for conducting properties, especially when doped with iodine, highlighting applications in material science and electronics (Vandevyer et al., 1987).

Chromatographic Analysis Techniques

  • Chromatography and Sensitivity Enhancement : A method involving high-performance liquid chromatography (HPLC) used a derivatization technique with a compound similar to Dimethyl(octadecyl)sulfanium iodide for the sensitive detection of iodide. This approach underscores the potential use of such compounds in enhancing analytical techniques for specific ion detection (Verma et al., 1992).

Novel Derivatization and Photophysical Properties

  • Photophysical Property Exploration : A study on titanium phthalocyanines substituted with dimethylaminoethylsulfanyl groups, related to Dimethyl(octadecyl)sulfanium iodide, investigated their conversion into water-soluble quaternized products through reaction with methyl iodide. These findings are significant for understanding the photophysical properties of such compounds and their potential applications in material science (Arslanoğlu & Hamuryudan, 2007).

Implications in CO2-Responsive Solutions

  • CO2-Responsive Solutions : A study on CO2-responsive aqueous solutions highlighted the unique behavior of sodium octadecyl sulfate combined with compounds similar to Dimethyl(octadecyl)sulfanium iodide. The solution exhibited switchable viscosity in response to CO2, suggesting potential applications in smart materials and environmental technologies (Su et al., 2013).

properties

IUPAC Name

dimethyl(octadecyl)sulfanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFBXGUXCLXDSF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[S+](C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60827750
Record name Dimethyl(octadecyl)sulfanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60827750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl(octadecyl)sulfanium iodide

CAS RN

84040-81-3
Record name Dimethyl(octadecyl)sulfanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60827750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl(octadecyl)sulfanium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a flask equipped with a stirrer was charged 3.0 g of the crude methyloctadecylsulfide, 2.1 g of methyl iodide and 50 ml of acetone, and the mixture was stirred at room temperature for 24 hours. Precipitated crystals were collected by filtration under reduced pressure and recrystallized from acetone to obtain 3.4 g of the title compound. Melting point: 82.5° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.